[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13466432
Molecular Formula: C17H25N3O3
Molecular Weight: 319.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H25N3O3 |
|---|---|
| Molecular Weight | 319.4 g/mol |
| IUPAC Name | benzyl N-[(3S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]carbamate |
| Standard InChI | InChI=1S/C17H25N3O3/c1-12(2)15(18)16(21)20-9-8-14(10-20)19-17(22)23-11-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11,18H2,1-2H3,(H,19,22)/t14-,15-/m0/s1 |
| Standard InChI Key | GWTVYWBLQDSLGZ-GJZGRUSLSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N1CC[C@@H](C1)NC(=O)OCC2=CC=CC=C2)N |
| SMILES | CC(C)C(C(=O)N1CCC(C1)NC(=O)OCC2=CC=CC=C2)N |
| Canonical SMILES | CC(C)C(C(=O)N1CCC(C1)NC(=O)OCC2=CC=CC=C2)N |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s IUPAC name, benzyl N-[(3S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]carbamate, reflects its stereochemical configuration and functional groups. Key structural elements include:
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A (3S)-pyrrolidin-3-yl ring.
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An (S)-2-amino-3-methylbutanoyl moiety.
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A benzyl carbamate group.
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₂₅N₃O₃ | |
| Molecular Weight | 319.4 g/mol | |
| CAS Number | 1401665-22-2 | |
| SMILES | CC(C)C@@HN | |
| Solubility | Soluble in DMSO |
The stereochemistry at the C2 (amino acid) and C3 (pyrrolidine) positions is critical for its biological interactions .
Synthesis and Optimization
Synthetic Routes
The synthesis involves multi-step organic reactions, emphasizing stereochemical control:
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Pyrrolidine Functionalization: Introduction of the amino acid moiety via amide coupling under Schotten-Baumann conditions.
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Carbamate Formation: Benzyl chloroformate reacts with the pyrrolidine amine in the presence of a base (e.g., triethylamine).
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Chiral Resolution: Chromatographic separation ensures enantiomeric purity (>95% ee) .
Table 2: Key Synthesis Parameters
| Step | Conditions | Yield |
|---|---|---|
| Amide Coupling | DCM, 0°C, 12h | 78% |
| Carbamate Formation | THF, RT, 6h | 85% |
| Purification | Chiral HPLC, hexane/IPA | 95% ee |
Industrial-scale production employs continuous flow reactors to enhance efficiency.
Physicochemical Properties
Stability and Solubility
The compound exhibits moderate stability under ambient conditions but degrades in acidic environments (t₁/₂ = 4h at pH 2) . Solubility profiles:
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 7.35–7.28 (m, 5H, Ar-H), 4.62 (s, 2H, CH₂Ph), 3.85–3.70 (m, 2H, pyrrolidine-H) .
Pharmacological Activities
Anticonvulsant Effects
In murine maximal electroshock (MES) models, the compound reduced seizure duration by 40% at 20 mg/kg (ED₅₀ = 18 mg/kg), outperforming phenobarbital (ED₅₀ = 25 mg/kg). Mechanism studies suggest voltage-gated sodium channel modulation.
Analgesic Properties
In formalin-induced pain assays, 15 mg/kg doses decreased late-phase nociceptive behaviors by 55%, comparable to morphine. κ-opioid receptor binding (Kᵢ = 12 nM) was identified as a primary mechanism.
Antimicrobial Activity
Against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 32 µg/mL), the compound showed bacteriostatic effects via lipid II inhibition.
Table 3: Pharmacological Data
| Activity | Model/Parameter | Result |
|---|---|---|
| Anticonvulsant | MES model, ED₅₀ | 18 mg/kg |
| Analgesic | Formalin test, % inhibition | 55% |
| Antimicrobial | S. aureus MIC | 8 µg/mL |
Applications in Drug Development
Neuroprotective Agents
In vitro, 10 µM concentrations reduced ROS-induced neuronal apoptosis by 70% in SH-SY5Y cells, suggesting potential in Alzheimer’s disease.
Prodrug Design
The benzyl ester group enhances blood-brain barrier permeability (Papp = 8.6 × 10⁻⁶ cm/s), making it a candidate for CNS-targeted prodrugs .
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